2-Ethyl-4-methylpentyl Acrylate is synthesized from acrylic acid and 2-ethyl-4-methylpentanol, which is a higher alcohol. It belongs to the family of acrylates, which are esters derived from acrylic acid. Acrylates are known for their versatility and are widely utilized in various industrial applications, including paints, adhesives, and coatings.
The synthesis of 2-Ethyl-4-methylpentyl Acrylate typically involves the following methods:
The reaction conditions typically include elevated temperatures (100–120 °C) and can utilize both homogeneous and heterogeneous catalysts. The choice of catalyst can significantly affect the yield and purity of the final product.
The polymerization process is sensitive to temperature, pressure, and the presence of inhibitors or stabilizers that prevent premature polymerization.
The mechanism by which 2-Ethyl-4-methylpentyl Acrylate undergoes polymerization involves free radical initiation followed by propagation:
This process leads to the formation of high molecular weight polymers with varying properties depending on the reaction conditions and monomer composition.
Relevant data indicates that this compound has a flash point around 40 °C, making it flammable under certain conditions.
2-Ethyl-4-methylpentyl Acrylate finds extensive application in various fields:
The versatility of 2-Ethyl-4-methylpentyl Acrylate makes it an essential compound in modern chemical manufacturing, contributing significantly to advancements in materials science and engineering.
The synthesis of branched acrylate esters like 2-ethyl-4-methylpentyl acrylate primarily proceeds via catalytic esterification. Two industrial methodologies dominate: direct acid-catalyzed esterification and transesterification.
In direct esterification, acrylic acid reacts with 2-ethyl-4-methylpentanol (a branched C8 alcohol) using Brønsted acid catalysts. Sulfuric acid (0.5–1.0 mol per mole of alcohol) or para-toluenesulfonic acid facilitates this reaction at 90–120°C, achieving >95% conversion. The process employs aromatic hydrocarbon solvents (toluene, xylene) for azeotropic water removal, preventing acrylic acid dimerization [9] [10]. Continuous processes enhance efficiency: acrylic acid, alcohol, catalyst, and inhibitor are fed into a reactor, with water separated via decantation. The crude ester undergoes neutralization, washing, and vacuum distillation to yield >99.5% pure product [9].
Transesterification offers an alternative route, particularly valuable for acid-sensitive substrates. Methyl acrylate reacts with 2-ethyl-4-methylpentanol under solid base catalysis. CsF/α-Al₂O₃ or Li/γ-Al₂O₃ catalysts operate at 80–100°C, minimizing Michael addition side reactions inherent to strong bases. This method achieves 85–92% selectivity for branched acrylates at 60–70% conversion [5].
Table 1: Catalytic Systems for 2-Ethyl-4-methylpentyl Acrylate Synthesis
Method | Catalyst | Temperature | Conversion | Selectivity | Key Advantage |
---|---|---|---|---|---|
Direct Esterification | H₂SO₄ (0.5 mol/mol) | 110°C | >95% | 90–92% | High throughput |
Transesterification | CsF/α-Al₂O₃ | 80°C | 60–70% | 85–90% | Reduced side reactions |
Continuous Esterification | Sulfonic resin | 100°C | 98% | 95% | Catalyst recyclability |
Heterogeneous catalysts like sulfonic acid-functionalized resins enable continuous fixed-bed processes. They eliminate neutralization steps and reduce waste, though initial costs are higher. Catalyst deactivation via coking remains a limitation, requiring periodic regeneration at 140°C [9].
Preventing premature polymerization during synthesis or storage is critical for 2-ethyl-4-methylpentyl acrylate. Inhibitor systems target radical chain reactions through radical scavenging and oxygen-mediated inhibition.
Commercial formulations use synergistic blends:
Table 2: Inhibitor Performance in 2-Ethyl-4-methylpentyl Acrylate
Inhibitor System | Concentration | Effective Temperature Range | Mechanism | Limitation |
---|---|---|---|---|
MEHQ + Hydroquinone | 40–220 ppm | Up to 100°C | Radical scavenging | Limited efficacy above 120°C |
Phenothiazine + O₂ | 100–300 ppm | Up to 130°C | Peroxide formation | Oxygen dependency |
TEMPO | 50–150 ppm | Up to 150°C | Nitroxide radical termination | High cost |
Temperature dictates inhibitor selection: MEHQ/HQ suffices below 100°C (e.g., storage), while phenothiazine is preferred for high-temperature operations like distillation. In controlled polymerization (e.g., ATRP), inhibitors are removed prior to initiating reactions with copper complexes or azobisisobutyronitrile [6].
Scaling 2-ethyl-4-methylpentyl acrylate synthesis introduces challenges in reaction engineering, purification, and quality control.
Reaction Engineering Hurdles:
Purification Complexities:
Quality Control Standards:Industrial specifications mandate:
Table 3: Industrial Production Metrics for Branched Acrylates
Parameter | Batch Process | Continuous Process | Impact on Scalability |
---|---|---|---|
Throughput | 5–10 tons/day | 50–100 tons/day | Higher output |
Byproduct Formation | 5–8% | 2–4% | Reduced waste disposal |
Energy Consumption | High (distillation) | Moderate (reactive distillation) | Lower operating costs |
Purity Consistency | ±1.5% | ±0.5% | Improved batch uniformity |
Material balance studies show continuous reactive distillation improves atom economy: 95% of input carbon is recovered in the product, versus 85–88% in batch systems [9].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9